4-(1H-indol-3-yl)-4-phenylbutan-2-one

Organic Synthesis Process Chemistry Medicinal Chemistry

4-(1H-Indol-3-yl)-4-phenylbutan-2-one is a versatile indole building block produced via a high-yield (~90%) Michael addition, ensuring cost-effective scale-up for HTS campaigns. Its distinct absence of a hydroxyl group differentiates it from the bioactive analog Kurasoin B (protein farnesyltransferase inhibitor IC50 58.7 μM), making it an ideal negative control and a clean scaffold for SAR-driven lead optimization. With a balanced LogP of 4.28 and rapid synthetic accessibility, this compound supports efficient library synthesis and pharmacokinetic tuning without confounding hydroxyl effects.

Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
CAS No. 21909-35-3
Cat. No. B14711906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-indol-3-yl)-4-phenylbutan-2-one
CAS21909-35-3
Molecular FormulaC18H17NO
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C2=CNC3=CC=CC=C32
InChIInChI=1S/C18H17NO/c1-13(20)11-16(14-7-3-2-4-8-14)17-12-19-18-10-6-5-9-15(17)18/h2-10,12,16,19H,11H2,1H3
InChIKeyUFYFDMWZKYHJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Indol-3-yl)-4-phenylbutan-2-one (CAS 21909-35-3): Procurement-Ready Overview of a Versatile Indole-Phenylbutanone Scaffold


4-(1H-Indol-3-yl)-4-phenylbutan-2-one (CAS 21909-35-3) is a synthetic indole derivative featuring a central butan-2-one chain substituted at the 4-position with both a phenyl and a 1H-indol-3-yl group. This compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis due to its privileged indole core and the presence of a reactive ketone moiety [1]. With a molecular formula of C18H17NO, a molecular weight of 263.33 g/mol, and a calculated LogP of 4.28, it possesses physicochemical properties that are distinct from its hydroxylated and positional isomer analogs .

Why Indole-Phenylbutanone Analogs Cannot Be Interchanged: Critical Differentiation for 4-(1H-Indol-3-yl)-4-phenylbutan-2-one


While indole-phenylbutanone derivatives share a common core, subtle variations in substitution pattern and functionalization drastically alter physicochemical properties, synthetic accessibility, and biological activity. For instance, the addition of a hydroxyl group yields Kurasoin B, a known protein farnesyltransferase inhibitor with an IC50 of 58.7 μM, a bioactivity profile absent in the parent compound . Similarly, positional isomers like 4-(2-phenyl-1H-indol-3-yl)butan-2-one (CAS 95275-68-6) exhibit a different LogP (4.36) and variable synthetic yields (77-98%) depending on the route, underscoring that even minor structural shifts impact key procurement and research parameters [1]. Generic substitution without understanding these differences risks experimental failure or procurement of an unsuitable compound.

4-(1H-Indol-3-yl)-4-phenylbutan-2-one: Quantifiable Differentiation Evidence for Scientific Procurement


Synthetic Yield Advantage: ~90% via Modern Michael Addition vs. Lower-Yielding Traditional Routes

A 2013 study by Khaksar et al. reported a highly efficient Michael addition of indole to benzalacetone using pentafluorophenylammonium triflate (PFPAT) as a catalyst, yielding 4-(1H-indol-3-yl)-4-phenylbutan-2-one in approximately 90% isolated yield [1]. This performance stands in contrast to traditional Fischer indole syntheses for this compound class, which typically yield 40–60% and require multiple steps [2]. The absolute yield increase of 30–50% translates to significant cost savings per gram and a more reliable supply chain for procurement.

Organic Synthesis Process Chemistry Medicinal Chemistry

Optimized Lipophilicity Profile (LogP 4.28) Compared to Hydroxylated and Positional Isomer Analogs

The calculated LogP of 4-(1H-indol-3-yl)-4-phenylbutan-2-one is 4.28 , a value that falls within the optimal range for passive membrane permeability (LogP 1-5) in drug discovery. In contrast, the hydroxylated analog Kurasoin B (LogP ~3.0, estimated) exhibits lower lipophilicity due to an additional hydrogen bond donor/acceptor, which can reduce blood-brain barrier penetration. The positional isomer 4-(2-phenyl-1H-indol-3-yl)butan-2-one has a slightly higher LogP of 4.36 [1], which may increase nonspecific binding. This intermediate lipophilicity of the target compound offers a balanced profile for cell-based assays and in vivo studies.

Physicochemical Properties Drug Discovery ADME

Structural Scaffold Differentiation: Non-Hydroxylated Core Enables Distinct Reactivity and Reduced Off-Target Potential

4-(1H-Indol-3-yl)-4-phenylbutan-2-one lacks the hydroxyl group present in Kurasoin B, resulting in a reduction of hydrogen bond donors (1 vs. 2) and acceptors (1 vs. 2). This minimal hydrogen bonding capacity can be advantageous in reducing off-target interactions with proteins that rely on hydrogen bonding for recognition. For example, Kurasoin B exhibits specific protein farnesyltransferase inhibition (IC50 58.7 μM) , an activity not reported for the parent compound, indicating that the hydroxyl group is a critical determinant of biological activity. Procurement of the non-hydroxylated scaffold therefore provides a cleaner starting point for derivatization or for use as a negative control in biochemical assays.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

4-(1H-Indol-3-yl)-4-phenylbutan-2-one: Optimal Research and Industrial Application Scenarios


High-Throughput Synthesis of Indole Derivatives for Medicinal Chemistry Libraries

Given its high-yield (~90%) and regioselective synthesis via Michael addition [1], 4-(1H-indol-3-yl)-4-phenylbutan-2-one is an ideal building block for generating diverse indole-containing libraries. Its efficient production reduces the cost per compound, making it suitable for high-throughput synthesis and subsequent screening campaigns in drug discovery.

Physicochemical Property Optimization in Lead Compound Development

With a LogP of 4.28 , this compound serves as a balanced lipophilic scaffold. It can be used as a starting point for lead optimization where fine-tuning LogP is critical for improving oral bioavailability and reducing hERG channel binding, without the confounding effects of an additional hydroxyl group.

Negative Control or Scaffold for Structure-Activity Relationship (SAR) Studies

The absence of a hydroxyl group distinguishes it from bioactive analogs like Kurasoin B . This makes 4-(1H-indol-3-yl)-4-phenylbutan-2-one a valuable tool as a negative control in assays targeting protein farnesyltransferase, or as a core scaffold for SAR studies aimed at identifying the minimal pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-indol-3-yl)-4-phenylbutan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.